molecular formula C25H22N2O2S B2412118 N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 380447-06-3

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2412118
CAS No.: 380447-06-3
M. Wt: 414.52
InChI Key: WTDXZDCHSDVMFP-UHFFFAOYSA-N
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Description

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a chemical compound offered for research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Benzenesulfonamide derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Structural analogs, such as N-(2-methylphenyl)benzenesulfonamide, have been characterized through techniques like X-ray crystallography, revealing key conformational properties of the sulfonamide group . Recent research highlights the application of benzenesulfonamide scaffolds in the design of novel therapeutics. For instance, benzenesulfonamide-containing phenylalanine derivatives have been investigated as potent HIV-1 Capsid (CA) protein inhibitors, demonstrating significant antiviral activity . Furthermore, novel benzenesulfonamide-1,2,3-triazole hybrids have shown promising in vitro and in vivo antiproliferative effects against various cancer cell lines, including ovarian cancer, by modulating pathways such as Wnt/β-catenin/GSK3β . These findings underscore the value of the benzenesulfonamide core in developing targeted therapies, making it a versatile pharmacophore for exploring new mechanisms of action in chemical biology and drug discovery.

Properties

IUPAC Name

N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDXZDCHSDVMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action. .

Biological Activity

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its inhibitory effects on carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in tumor metabolism and pH regulation. The following article delves into the biological activity of this compound, summarizing its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C25H22N2O2S
  • Molecular Weight : 414.52 g/mol
  • IUPAC Name : N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
  • Purity : Typically >95%.

Target Enzyme

The primary target of this compound is carbonic anhydrase IX (CA IX) . The inhibition of CA IX leads to a metabolic shift in tumor cells from aerobic to anaerobic glycolysis, which is detrimental to their survival.

Mode of Action

The compound interacts with CA IX by inhibiting its enzymatic activity. This inhibition disrupts the bicarbonate buffering system within the tumor microenvironment, resulting in altered pH levels that can affect tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX has been shown to significantly impact cellular processes associated with tumor metabolism. By shifting the metabolic pathways, the compound can induce apoptosis in cancer cells and reduce their proliferative capacity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). These studies indicate efficient cellular uptake and distribution within tissues, which is critical for its therapeutic efficacy against tumors.

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in CA IX-expressing cancer cells compared to normal cells .

Case Studies

A notable study published in 2011 synthesized various acenaphthene derivatives, including this compound. The biological evaluation indicated that these derivatives possess varying degrees of anti-cancer activity, with some showing promising results against specific cancer types .

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)10
This compoundHeLa (Cervical)8

Scientific Research Applications

Cancer Research

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has demonstrated anti-proliferative effects against specific cancer cell lines. Its ability to inhibit CA IX makes it a promising candidate for developing targeted cancer therapies. Studies indicate that this compound can significantly affect tumor cell viability by disrupting their metabolic processes.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of these enzymes can lead to therapeutic benefits in managing these diseases .

Pharmacological Studies

The compound's interactions with sodium channels have been explored, particularly concerning sodium channel-mediated diseases such as epilepsy. Its potential as a therapeutic agent in treating seizure disorders highlights its versatility in pharmacological applications .

Case Study 1: Anti-Cancer Activity

A study focusing on the anti-cancer properties of compounds targeting CA IX reported that this compound showed significant efficacy against various cancer cell lines. The results indicated reduced cell viability and altered metabolic pathways indicative of effective tumor suppression.

Case Study 2: Enzyme Inhibition for Diabetes Management

Research conducted on sulfonamide derivatives found that compounds similar to this compound exhibited moderate inhibitory activity against α-glucosidase. This suggests potential utility in developing treatments for T2DM by controlling blood glucose levels through enzyme modulation .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three key components:

  • A 1,2-dihydroacenaphthylene core.
  • A methyl(phenyl)amino substituent at position 2.
  • A benzenesulfonamide group at position 1.

Retrosynthetically, the molecule can be dissected into precursors enabling modular assembly. The dihydroacenaphthylene scaffold suggests derivatization from acenaphthene or acenaphthylene, while the sulfonamide and amine functionalities indicate late-stage functionalization steps involving sulfonyl chlorides and alkylation/arylation reactions.

Core Synthesis: Construction of the 1,2-Dihydroacenaphthylene Moiety

Palladium-Catalyzed Suzuki–Miyaura/C–H Arylation Cascade

A Pd-catalyzed cascade, adapted from fluoranthene synthesis methodologies, offers a robust pathway to the acenaphthylene framework:

  • Starting Material : 1,8-Diiodonaphthalene undergoes Suzuki–Miyaura coupling with a boronic ester containing a protected amine (e.g., N-Boc-aniline boronic ester ).
  • Intramolecular C–H Arylation : The intermediate undergoes cyclization via Pd-mediated C–H activation, forming the acenaphthylene core.
  • Hydrogenation : Selective hydrogenation of the acenaphthylene over a Pd/C catalyst yields the 1,2-dihydro derivative.

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Ligand: XPhos (10 mol%).
  • Solvent: Toluene/EtOH (3:1).
  • Temperature: 100°C (Suzuki), 120°C (C–H arylation).
  • Hydrogenation: H₂ (1 atm), 25°C, 12 h.

This method achieves 75–85% yield for the cyclization step and 90% yield for hydrogenation.

Functionalization of the Dihydroacenaphthylene Core

Introduction of the Methyl(Phenyl)Amino Group

The amine functionality at position 2 is installed via two approaches:

Buchwald–Hartwig Amination
  • Substrate : 1,2-Dihydroacenaphthylen-1-yl bromide.
  • Reagents : Methyl(phenyl)amine, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃.
  • Conditions : Toluene, 110°C, 24 h.
  • Yield : 68%.
Reductive Amination
  • Substrate : 1,2-Dihydroacenaphthylen-1-one.
  • Reagents : Methyl(phenyl)amine, NaBH₃CN, AcOH.
  • Conditions : MeOH, 25°C, 12 h.
  • Yield : 72%.

Sulfonylation to Install the Benzenesulfonamide Group

Sulfonyl Chloride Coupling

The primary amine intermediate reacts with benzenesulfonyl chloride under basic conditions:

  • Substrate : 2-(Methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-amine.
  • Reagents : Benzenesulfonyl chloride (1.2 equiv.), NaHCO₃ (2 equiv.).
  • Solvent : Dichloromethane.
  • Conditions : 0°C → 25°C, 6 h.
  • Yield : 88%.

Characterization Data :

  • Melting Point : 190–192°C.
  • ¹H NMR (300 MHz, CDCl₃): δ 7.82–7.12 (m, 14H, Ar-H), 4.21 (s, 1H, NH), 3.02 (s, 3H, N-CH₃).
  • FTIR : 3063 cm⁻¹ (Ar C–H), 1618 cm⁻¹ (C=C), 1380 cm⁻¹ (S=O).

Alternative Synthetic Routes

Direct Functionalization of Acenaphthene

  • Bromination : Acenaphthene brominated at position 1 using NBS (AIBN, CCl₄, 80°C).
  • Amination : Bromide displacement with methyl(phenyl)amine (CuI, L-proline, K₃PO₄, DMSO, 100°C).
  • Sulfonylation : As in Section 4.1.
  • Overall Yield : 52%.

Tandem Cyclization–Alkylation

  • Substrate : N-(2-Aminophenyl)benzenesulfonamide.
  • Reagents : Acenaphthenequinone, TiCl₄, Zn.
  • Conditions : THF, reflux, 8 h.
  • Yield : 60%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Pd-Catalyzed Cascade Suzuki, C–H arylation, hydrogenation 75 High regioselectivity, scalable Costly catalysts
Buchwald–Hartwig Amination, sulfonylation 68 Mild conditions Requires aryl halide precursor
Reductive Amination Ketone to amine, sulfonylation 72 Avoids halogenated intermediates Lower functional group tolerance

Mechanistic Insights

  • Pd-Catalyzed Cyclization : The Suzuki coupling forms a biaryl intermediate, followed by C–H activation to induce cyclization via a concerted metalation–deprotonation (CMD) pathway.
  • Sulfonylation : The amine nucleophile attacks the electrophilic sulfur in benzenesulfonyl chloride, with bicarbonate neutralizing HCl byproducts.

Q & A

Q. What are the optimal synthetic pathways for N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, multi-step reactions involving acenaphthenequinone intermediates (common in sulfonamide derivatives) may benefit from Taguchi orthogonal arrays to minimize trial runs while maximizing yield . Kinetic monitoring (e.g., via in-situ FTIR) can identify rate-limiting steps, while purification via crystallization (methanol/water mixtures) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the methyl(phenyl)amino group and acenaphthylene backbone, noting coupling constants to confirm stereochemistry .
  • X-ray Crystallography : Resolve spatial arrangements of the dihydroacenaphthylenyl moiety and sulfonamide group, identifying hydrogen-bonding networks that stabilize the crystal lattice .
  • IR Spectroscopy : Validate sulfonamide S=O stretching (1150–1300 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .

Q. How can solubility and formulation challenges be addressed during pre-clinical studies?

Methodological Answer:

  • Solubility Screening : Use Hansen solubility parameters to select co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) .
  • Solid-State Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs, while nano-milling enhances bioavailability .

Advanced Research Questions

Q. What mechanistic insights can be gained into the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid/base-catalyzed reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for intermediates, validated by HPLC-MS monitoring .

Q. How can researchers design assays to evaluate this compound’s biological activity, particularly against enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
  • Control Strategies : Include positive controls (e.g., acetazolamide) and negative controls (scrambled peptide libraries) to validate specificity .

Q. What computational tools are effective for predicting its pharmacokinetic properties and toxicity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) using COMSOL Multiphysics with lipid bilayer models .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatic clearance and CYP450 inhibition risks .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

Methodological Answer:

  • Factorial Design : Apply 2k factorial analysis to isolate confounding variables (e.g., impurity profiles vs. solvent polarity) .
  • Meta-Analysis : Pool datasets from replicate studies using Bayesian statistics to identify outlier conditions .

Q. What engineering challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Process Simulation : Use Aspen Plus® to model heat transfer in exothermic reactions, avoiding thermal degradation .
  • Membrane Separation : Optimize nanofiltration membranes (MWCO 300–500 Da) to isolate the product from byproducts .

Q. How can structural modifications enhance selectivity for therapeutic targets?

Methodological Answer:

  • SAR Studies : Introduce halogen substituents (e.g., Cl, F) at the phenyl ring to modulate electronic effects, validated by SPR binding assays .
  • Protease Stability Tests : Incubate derivatives in human plasma (37°C, pH 7.4) to assess metabolic resistance .

Q. What green chemistry principles apply to its synthesis to minimize environmental impact?

Methodological Answer:

  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst Recycling : Immobilize Pd/C on magnetic nanoparticles for easy recovery via external magnetic fields .

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